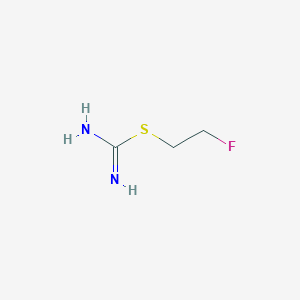

S-(2-Fluoroethyl)isothiourea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

S-(2-Fluoroethyl)isothiourea, also known as this compound, is a useful research compound. Its molecular formula is C3H7FN2S and its molecular weight is 122.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Characterization

S-(2-Fluoroethyl)isothiourea is synthesized through the S-alkylation reaction of thiourea with 2-fluoroethyl halides. The synthesis process often involves the use of radiolabeled precursors for applications in imaging. For instance, the nonradioactive form of this compound was prepared prior to its fluorine-18 labeling, which is essential for positron emission tomography (PET) imaging .

The compound exhibits significant biological activity, particularly as an inhibitor of inducible nitric oxide synthase (iNOS). Studies have shown that this compound has a 9-fold higher selectivity for iNOS compared to endothelial nitric oxide synthase (eNOS) . This selectivity is crucial for developing targeted therapies in conditions where iNOS plays a pathological role, such as inflammation and cancer.

Imaging Applications

One of the most promising applications of this compound is in the field of medical imaging. The compound can be radiolabeled with fluorine-18 to create a PET tracer that allows for non-invasive imaging of iNOS distribution in vivo. This capability is particularly useful for diagnosing and monitoring diseases characterized by altered nitric oxide production.

Case Study: PET Imaging of iNOS

In a study aimed at evaluating the biodistribution of radiolabeled this compound, researchers utilized a J774 macrophage cell line to assess the uptake of the compound under controlled conditions. The results indicated that the radiolabeled compound effectively targeted cells with induced iNOS expression, demonstrating its potential as a diagnostic tool in inflammatory diseases .

Therapeutic Potential

Beyond imaging, this compound's inhibitory effects on iNOS suggest therapeutic applications in conditions where excessive nitric oxide production contributes to pathology. This includes:

- Cancer : Targeting tumor-associated macrophages that express high levels of iNOS.

- Inflammatory Diseases : Reducing inflammation by inhibiting nitric oxide production.

化学反応の分析

1.1. Radiolabeling via S-Alkylation

S-(2-Fluoroethyl)isothiourea is synthesized through S-alkylation of thiourea with 2-fluoroethyl triflate (FCH2CH2OTf) or its isotopically labeled analogs (e.g., 18FCH2CH2OTf). This reaction proceeds via an SN2 mechanism , where the nucleophilic sulfur atom in thiourea attacks the electrophilic carbon in the fluoroethyl precursor .

Key Conditions :

-

Catalyst : None required (ligand-free).

-

Solvent : Anhydrous acetonitrile or DMF.

-

Temperature : 110°C for 6–8 minutes.

Representative Reaction Scheme:

Thiourea+FCH2CH2OTfMeCN 110 CS 2 Fluoroethyl isothiourea+TfO−

1.2. Copper-Catalyzed S-Arylation

Aryl-isothioureas can be synthesized via copper-catalyzed S-arylation of arylthioureas, though this method is less common for fluoroethyl derivatives .

Key Conditions :

2.1. Inhibition of Inducible Nitric Oxide Synthase (iNOS)

This compound acts as a selective inhibitor of iNOS over endothelial NOS (eNOS), with 9-fold higher selectivity for iNOS .

In Vitro Uptake in J774 Macrophages :

| Condition | Uptake (% ID/mg protein) | Blocking Efficiency (%) |

|---|---|---|

| Control (Unstimulated) | 1.2 ± 0.3 | — |

| LPS/IFNγ-Stimulated (iNOS+) | 4.8 ± 0.6 | 85 ± 5 |

Notes :

-

Uptake increases with iNOS induction.

-

Blocking studies confirm specificity via competition with non-radioactive inhibitor.

2.2. Stability and Metabolism

The compound exhibits pH-dependent stability :

Major Metabolite :

3.1. Biodistribution Studies

Radiolabeled 18F-S-(2-fluoroethyl)isothiourea shows favorable pharmacokinetics:

Rat Biodistribution Data :

| Tissue | Uptake (% ID/g at 30 min) |

|---|---|

| Blood | 0.8 ± 0.2 |

| Liver | 2.1 ± 0.4 |

| Kidney | 3.5 ± 0.6 |

| Brain | 0.9 ± 0.3 |

Key Findings :

-

Rapid clearance from blood.

-

Moderate retention in kidneys due to renal excretion.

4.1. Isothiourea vs. Thiourea Derivatives

| Property | This compound | Thiourea |

|---|---|---|

| Nucleophilicity (S-site) | High | Moderate |

| Enzymatic Inhibition | Selective for iNOS | Non-selective |

| Lipophilicity (log P) | 0.7 ± 0.1 | -0.3 ± 0.1 |

5.1. Epimerization in β-Lactone Formation

While not directly involving this compound, related isothiourea-catalyzed reactions (e.g., HyperBTM) show concerted asynchronous [2 + 2] cycloadditions with in situ epimerization . This highlights the role of isothioureas in stabilizing transition states via 1,5-S···O chalcogen bonding .

Limitations and Challenges

-

Stereochemical Lability : Epimerization at C(3) in β-lactone intermediates reduces diastereoselectivity .

-

Radiolysis : 18F-labeled derivatives require rapid purification to minimize decomposition .

This compound’s unique reactivity profile—particularly its selectivity for iNOS and adaptability to radiolabeling—makes it a valuable tool for studying nitric oxide signaling and inflammatory diseases. Further research is needed to optimize its metabolic stability and tissue penetration .

特性

CAS番号 |

44604-90-2 |

|---|---|

分子式 |

C3H7FN2S |

分子量 |

122.17 g/mol |

IUPAC名 |

2-fluoroethyl carbamimidothioate |

InChI |

InChI=1S/C3H7FN2S/c4-1-2-7-3(5)6/h1-2H2,(H3,5,6) |

InChIキー |

OOOBJDSBUDMEPW-UHFFFAOYSA-N |

SMILES |

C(CSC(=N)N)F |

正規SMILES |

C(CSC(=N)N)F |

同義語 |

S-(2-fluoroethyl)isothiourea |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。